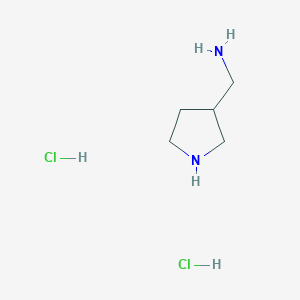
2-amino-3-hydroxy-N-methylpropanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-hydroxy-N-methylpropanamide hydrochloride, also known as N-methyl-2-hydroxypropanamide hydrochloride, is a compound that has been used in a variety of scientific research applications. It is a derivative of the amide group and is a white, crystalline solid. It has a melting point of approximately 118°C and is soluble in water. It is also known as methylamine hydrochloride and is a versatile compound that is used in a variety of scientific applications.
科学研究应用
2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis as a catalyst for a variety of reactions. It has also been used as a precursor for the synthesis of a variety of compounds, including drugs and pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics, as a stabilizer for proteins, and in the study of molecular interactions.
作用机制
2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a versatile compound that has a variety of mechanisms of action. It can act as an acid-base catalyst, allowing for the formation of new bonds or the cleavage of existing bonds. It can also act as an enzyme inhibitor, blocking the activity of certain enzymes. Additionally, it can act as a ligand, binding to certain proteins and altering their function.
Biochemical and Physiological Effects
2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a variety of biochemical and physiological effects. It can act as an acid-base catalyst, allowing for the formation of new bonds or the cleavage of existing bonds. Additionally, it can act as an enzyme inhibitor, blocking the activity of certain enzymes. It can also act as a ligand, binding to certain proteins and altering their function. Additionally, it can act as an antioxidant, protecting cells from oxidative damage.
实验室实验的优点和局限性
2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a number of advantages that make it useful in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and readily available. It also has a relatively low toxicity, making it safe to use in laboratory experiments. However, it can be difficult to work with due to its hygroscopic nature, and it can be difficult to accurately measure its concentration in solution.
未来方向
The use of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride in scientific research is an area that is ripe for further exploration. Some potential future directions for research include the use of the compound in the synthesis of more complex compounds, such as drugs and pharmaceuticals. Additionally, further research could be done to explore the potential uses of the compound as an enzyme inhibitor or ligand. Additionally, further research could be done to explore the potential use of the compound as an antioxidant, as well as its potential use in the study of molecular interactions. Finally, further research could be done to explore its potential use as a stabilizer for proteins.
合成方法
The synthesis of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride is relatively straightforward. It is synthesized from the reaction of methylamine and hydrochloric acid in a 1:1 molar ratio. The reaction is typically carried out at room temperature and is completed in several hours. The reaction produces a white, crystalline solid which can be isolated and purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-hydroxy-N-methylpropanamide hydrochloride involves the reaction of N-methylalanine with hydroxylamine hydrochloride to form N-methylhydroxylamine. This intermediate is then reacted with acetaldehyde to form N-methyl-2-amino-3-hydroxypropanamide, which is subsequently converted to the final product by reaction with hydrochloric acid.", "Starting Materials": [ "N-methylalanine", "hydroxylamine hydrochloride", "acetaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: N-methylalanine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-methylhydroxylamine.", "Step 2: N-methylhydroxylamine is then reacted with acetaldehyde in the presence of a reducing agent such as sodium borohydride to form N-methyl-2-amino-3-hydroxypropanamide.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form 2-amino-3-hydroxy-N-methylpropanamide hydrochloride." ] } | |
CAS 编号 |
51739-64-1 |
产品名称 |
2-amino-3-hydroxy-N-methylpropanamide hydrochloride |
分子式 |
C4H11ClN2O2 |
分子量 |
154.6 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



